3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline

Description

Chemical Identity and Nomenclature

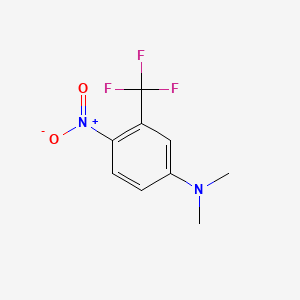

This compound possesses a well-defined chemical identity characterized by multiple functional groups arranged on a benzene ring scaffold. The compound is officially designated with Chemical Abstracts Service registry number 41512-62-3 and carries the systematic name N,N-dimethyl-4-nitro-3-(trifluoromethyl)aniline according to International Union of Pure and Applied Chemistry nomenclature conventions. The molecular formula C9H9F3N2O2 indicates the presence of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 234.18 grams per mole.

The compound exists under several synonymous designations in chemical databases and literature. These include 5-dimethylamino-2-nitrobenzotrifluoride, Benzenamine N,N-dimethyl-4-nitro-3-(trifluoromethyl), and TIMTEC-BB SBB007982, reflecting different naming conventions and supplier cataloging systems. The MDL number MFCD00043451 provides an additional unique identifier for database searches and chemical inventory management.

The structural features of this compound include a dimethylamino group at the para position relative to the nitro group, with a trifluoromethyl substituent positioned ortho to the nitro functionality. This substitution pattern creates a unique electronic environment where the electron-donating dimethylamino group opposes the electron-withdrawing effects of both the nitro and trifluoromethyl groups. The trifluoromethyl group, known for its strong electron-withdrawing properties and lipophilic character, significantly influences the compound's chemical behavior and potential biological activity.

Spectroscopic identification of this compound relies on characteristic signatures in nuclear magnetic resonance and infrared spectroscopy. The compound exhibits distinctive proton nuclear magnetic resonance signals that reflect the aromatic proton environment and the dimethyl amino substituent. The presence of fluorine atoms provides additional analytical handles through fluorine-19 nuclear magnetic resonance spectroscopy, enabling precise structural confirmation and purity assessment.

Historical Development and Discovery

The development of this compound emerged from broader research efforts in trifluoromethyl-containing aromatic compounds, which gained significant attention due to their enhanced metabolic stability and unique physicochemical properties. While specific historical details regarding the initial synthesis and discovery of this particular compound are limited in available literature, its development can be contextualized within the evolution of fluorinated pharmaceuticals and agrochemicals that began in earnest during the mid-20th century.

The synthetic methodology for preparing this compound involves multiple approaches, with patent literature from 2010 describing nitration procedures starting from 3-trifluoromethylaniline derivatives. This patent documentation indicates that the compound gained industrial relevance as an intermediate for pharmaceutical synthesis, particularly in the development of anti-androgenic medications. The preparation method involves controlled nitration reactions using acetyl chloride and potassium carbonate under specific temperature conditions.

Research publications from recent years have expanded the synthetic toolkit for accessing this compound through various routes. Modern synthetic approaches include direct functionalization methods and cascade reactions that allow for efficient introduction of the trifluoromethyl group. These developments reflect the growing importance of trifluoromethyl-containing building blocks in medicinal chemistry and the need for improved synthetic methodologies to access these valuable intermediates.

The compound's recognition as a pharmaceutical intermediate has driven continued research into optimized synthetic procedures. Current methodologies focus on improving yield, selectivity, and environmental compatibility of the synthetic routes. These efforts have resulted in multi-step synthetic sequences that can provide the target compound in good yields while minimizing the formation of unwanted byproducts.

Position in Nitroaromatic Chemistry

This compound occupies a distinctive position within the broader family of nitroaromatic compounds, which constitute an important class of chemicals with diverse applications in pharmaceuticals, agrochemicals, and materials science. Nitroaromatic compounds are characterized by the presence of one or more nitro groups directly bonded to aromatic systems, conferring unique electronic and reactivity properties.

The nitro group functions as a powerful electron-withdrawing substituent through both resonance and inductive effects, with Hammett substituent constants of σp = +0.78 and σm = +0.71. In this compound, this electron-withdrawing effect is amplified by the presence of the trifluoromethyl group, creating a compound with enhanced electrophilic character compared to simple nitroanilines. This electronic perturbation influences the compound's reactivity patterns and potential applications in various chemical transformations.

The positioning of substituents in this compound creates a push-pull electronic system characteristic of donor-acceptor chromophores. Research on related para-nitroaniline derivatives has demonstrated that such arrangements lead to significant intramolecular charge transfer character in the electronic excited states. The dimethylamino group serves as an electron donor, while both the nitro and trifluoromethyl groups function as electron acceptors, resulting in a molecule with interesting photophysical properties.

Nitroaromatic compounds have found extensive applications in antimicrobial therapy, with numerous FDA-approved drugs containing nitroaromatic motifs for treating bacterial and parasitic infections. The bioactivity of these compounds typically involves reductive bioactivation of the nitro group through nitroreductase enzymes, leading to the formation of reactive intermediates that can interact with cellular targets. While this compound serves primarily as a synthetic intermediate rather than a direct therapeutic agent, its structural features position it within this pharmacologically relevant chemical space.

The synthetic utility of this compound extends beyond its use as a pharmaceutical intermediate to applications in materials science and organic electronics. The combination of electron-donating and electron-withdrawing groups makes it a potential candidate for nonlinear optical materials and organic semiconductors. Research on related push-pull molecules has shown that systematic modification of substituents can tune electronic properties for specific applications in optoelectronics and photonics.

Properties

IUPAC Name |

N,N-dimethyl-4-nitro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-13(2)6-3-4-8(14(15)16)7(5-6)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAMACFOIBEPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194396 | |

| Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41512-62-3 | |

| Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041512623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination via Metallaphotoredox Catalysis

A recent and highly modular approach utilizes metallaphotoredox catalysis for the direct amination of nitroarenes with tertiary alkylamines in the presence of a trifluoromethyl source. This method allows for the construction of N,N-dimethylated anilines bearing a trifluoromethyl group at the meta position and a nitro group at the para position.

- Reactants: Substituted nitroarene (e.g., 4-nitro-3-trifluoromethylarene), tertiary amine (e.g., dimethylamine), trifluoropropene, redox-active ester

- Catalysts: Iridium-based photocatalyst, nickel salt

- Additives: Hantzsch ester (hydride source)

- Solvent: Acetonitrile or DMF

- Conditions: Visible light irradiation, room temperature

- The process proceeds via radical intermediates, with the nitroarene reduced to a nitroso intermediate, followed by amination and trifluoromethylation steps.

- The method is highly regioselective and tolerates a wide range of functional groups, including nitro and trifluoromethyl substituents.

Representative Reaction Table:

| Entry | Nitroarene Substrate | Amine Source | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-nitro-3-trifluoromethylarene | Dimethylamine | 76 | High regioselectivity |

| 2 | 4-nitro-3-trifluoromethylarene | Other tertiary amines | 60–80 | Scope for N-alkyl variants |

Data adapted from multicomponent metallaphotoredox amination studies.

Stepwise Functionalization Approaches

Traditional synthetic routes may involve the following sequence:

Nitration of 3-trifluoromethylaniline:

- Starting from 3-trifluoromethylaniline, electrophilic aromatic substitution introduces a nitro group at the para position.

- Conditions: HNO₃/H₂SO₄, controlled temperature to avoid over-nitration.

N,N-Dimethylation of 4-nitro-3-trifluoromethylaniline:

- The resulting 4-nitro-3-trifluoromethylaniline is subjected to methylation using formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with base.

- Yields depend on the efficiency of each step and purity of intermediates.

Summary Table:

| Step | Starting Material | Reagent/Condition | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-trifluoromethylaniline | HNO₃/H₂SO₄, 0–5°C | 4-nitro-3-trifluoromethylaniline | 60–75 |

| 2 | 4-nitro-3-trifluoromethylaniline | Formaldehyde, HCOOH | 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | 70–85 |

Alternative Multicomponent Coupling

Recent advances also describe four-component couplings involving:

- Nitroarene

- Tertiary amine

- Trifluoromethylating agent (e.g., trifluoropropene)

- Redox-active ester

This process, under photoredox and nickel catalysis, enables the convergent assembly of complex N,N-dimethylated trifluoromethylanilines with high selectivity and moderate to good yields.

Comparative Analysis of Methods

| Method | Key Features | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Metallaphotoredox Multicomponent | One-pot, mild conditions | 60–80 | Modular, broad substrate scope | Requires advanced catalysts |

| Stepwise Nitration/Methylation | Classical, accessible reagents | 40–70 overall | Simple, scalable | Multi-step, purification |

| Alternative Couplings | High functional group tolerance | 50–75 | Versatile, direct assembly | Specialized reagents needed |

Research Findings and Notes

- Regioselectivity: The meta-trifluoromethyl and para-nitro substitution pattern is critical and must be controlled during nitration or coupling steps.

- Functional Group Compatibility: The metallaphotoredox approach tolerates various electron-withdrawing and electron-donating groups, making it suitable for late-stage functionalization.

- Scalability: Stepwise approaches are more amenable to scale-up in standard laboratory settings, while photoredox methods require specialized equipment and conditions.

Chemical Reactions Analysis

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Reduction: Reduction of the nitro group can yield the corresponding amine, which can be further functionalized.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Material Science: 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline can be utilized in the creation of polymer microfibers. For example, it has been embedded as nanocrystals in highly aligned poly-l-lactic acid polymer microfibers using electrospinning techniques . The incorporation of this compound in poly-l-lactic acid polymeric fibers has been confirmed spectroscopically . The compound exhibits characteristics of conjugated double bonds with typical bands within the ranges of 1660–1480 , consistent with a high degree of push–pull structural character (donor–acceptor) . As a tertiary amine, it also has C-N stretching bands from 1250 to 1020 . In the NNDM4NA spectrum, two bands appear at 1060 and 1095 . These materials can be used for high piezoelectric output voltage .

- Organic Synthesis: Nitroaromatic compounds, including derivatives of nitroaniline, are investigated for their toxicity and potential environmental impact . While this compound itself isn't explicitly mentioned in the context of synthesis, the preparation method for similar compounds such as 4-nitro-3-trifluoromethylaniline involves several steps that may be relevant . These steps include acylation, nitration, and deprotection reactions, which are common in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key Compounds:

N,N-Dimethyl-4-nitroaniline (NNDM4NA) Formula: C₈H₁₀N₂O₂; molecular weight: 166.18 g/mol . Substituents: Para-nitro and dimethylamino groups. Resonance: Predominantly adopts a quinoid resonance structure with significant charge transfer from the dimethylamino to nitro group .

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline Substituents: Meta-trifluoromethyl, para-nitro, and dimethylamino groups. Electronic Effects: The meta-CF₃ group disrupts resonance pathways, reducing quinoid character compared to NNDM4NA. Theoretical studies suggest diminished hyperpolarizability due to steric and electronic effects .

2-Methyl-4-nitroaniline (MNA) Substituents: Ortho-methyl and para-nitro groups. Dipole Moment: ~7.95 D, similar to NNDM4NA, but lacks dimethylamino electron donation .

Table 1: Structural and Electronic Comparison

Piezoelectric and Mechanical Properties

NNDM4NA exhibits exceptional piezoelectric performance when embedded in poly-L-lactic acid (PLLA) fibers, with a voltage coefficient (gₑff) of 4.1 VmN⁻¹ and effective piezoelectric coefficient (dₑff) of 220 pCN⁻¹. This surpasses polymers like PVDF (g₃₃ = 0.29 VmN⁻¹) and lead perovskites (g₃₃ = 0.67 VmN⁻¹) . Its superplasticity allows >100% elongation without fracture, a rarity in organic crystals .

Table 2: Piezoelectric and Mechanical Performance

Nonlinear Optical (NLO) Properties

NNDM4NA derivatives are model systems for NLO materials. Chromophores with three parallel NNDM4NA units exhibit a hyperpolarizability (β) 1.8× higher than single units, though adding more units reduces β due to steric clashes . This compound is predicted to have lower β due to disrupted resonance from the meta-CF₃ group .

Solvatochromic Behavior

NNDM4NA is used to assess solvent polarity via the Kamlet-Taft β scale, which measures hydrogen bond acceptor (HBA) basicity. It interacts weakly with solvents like methanol but strongly with formamide and acetonitrile . The trifluoromethyl analog’s solvation is likely dominated by hydrophobic interactions due to CF₃, reducing its utility in polarity scales .

Table 3: Solvent Interaction Parameters

| Probe | Preferred Solvents | Kamlet-Taft β Contribution |

|---|---|---|

| NNDM4NA | Formamide, acetonitrile | βNH₂ = 0.9 (HBA basicity) |

| 3-Trifluoromethyl analog | Hydrophobic solvents | Not applicable |

Thermal and Phase Behavior

NNDM4NA crystals display superelasticity and superplasticity at room temperature, retaining single crystallinity under strain . The trifluoromethyl analog’s thermal stability is unstudied, but CF₃ groups generally enhance thermal resistance. For comparison, 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline shows thermosalient behavior (phase transition at 138°C), suggesting nitroaniline derivatives can exhibit complex thermal responses .

Biological Activity

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline (CAS No. 41512-62-3) is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both trifluoromethyl and nitro groups, which significantly influence its reactivity and biological interactions. The molecular formula is .

Key Features:

- Trifluoromethyl Group : Enhances lipophilicity and membrane permeability.

- Nitro Group : Often associated with biological activity due to its ability to participate in redox reactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group aids in penetrating biological membranes, allowing the compound to modulate biochemical pathways effectively.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to nervous system functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary investigations indicate that it may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Chicago evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at low concentrations, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In vitro studies published in Molecules highlighted the compound's ability to induce apoptosis in murine melanoma B16 cells. The mechanism was linked to the activation of caspase pathways, underscoring its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the thermodynamic properties of 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline?

- Methodology : Use differential scanning calorimetry (DSC) to measure enthalpy of fusion and heat capacities. For sublimation properties, employ the Knudsen mass-loss effusion method to determine vapor pressures across a temperature range (e.g., 341–363 K). Fit data using the Clarke-Glew equation to calculate standard molar enthalpy (ΔH°), entropy (ΔS°), and Gibbs energy (ΔG°) of sublimation .

Q. How can researchers ensure high purity during synthesis and characterization of this compound?

- Methodology : Purify via recrystallization or column chromatography. Validate purity using gas-liquid chromatography (GLC) with flame ionization detection and Karl Fischer titration for moisture content. Report uncertainties as standard deviations from triplicate measurements .

Q. What spectroscopic techniques are suitable for analyzing substituent effects in nitroaniline derivatives?

- Methodology : Use UV-Vis spectroscopy to study solvatochromic shifts in solvents with varying polarity (e.g., ionic LPDE solutions). Compare bathochromic shifts with reference compounds like 4-nitroaniline to assess stabilization of charge-transfer transitions .

Advanced Research Questions

Q. What reaction mechanisms dominate in radical-mediated chlorination or substitution reactions involving this compound?

- Methodology : Investigate free-radical intermediates via light-catalyzed reactions, oxygen inhibition tests, and product analysis (e.g., demethylation or nuclear chlorination). Use electron paramagnetic resonance (EPR) to detect radical species, and compare kinetics with mechanisms proposed for tert-butyl hypochlorite (TBH) reactions .

Q. How do computational models predict the nonlinear optical (NLO) properties of trifluoromethyl-substituted nitroanilines?

- Methodology : Perform density functional theory (DFT) calculations to evaluate molecular dipole moments and hyperpolarizabilities. Compare with experimental NLO susceptibilities (χ²) from crystals like 2-methyl-4-nitroaniline. Incorporate crystal packing effects via electrostatic interaction models .

Q. What structural evidence challenges classical resonance concepts in nitroaniline derivatives?

- Methodology : Conduct X-ray crystallography to analyze bond lengths and angles. Use the HOSE (Harmonic Oscillator Stabilization Energy) model to compare experimental geometries with theoretical quinoid structures. Highlight deviations in dimethyl-substituted derivatives to refute full charge-transfer resonance .

Q. How does this compound act as a photosensitizer in polymerization initiation?

- Methodology : Study energy transfer mechanisms via fluorescence quenching experiments with co-initiators like N,N-dimethylaniline (DMA). Measure photoreduction quantum yields and radical generation rates using time-resolved spectroscopy. Correlate initiator consumption with polymerization efficiency .

Key Methodological Insights

- Thermodynamic Analysis : The enthalpic contribution dominates volatility in this compound, making sublimation energetically favorable despite entropic penalties .

- Solvatochromic Probes : Linear relationships between transition energies (Eₜ) and solvent polarity enable use as indicators for ionic aggregate environments (e.g., LPDE solutions) .

- Radical Mechanisms : Non-reproducible kinetics and light-catalyzed pathways suggest chain reactions involving radical intermediates, validated by EPR and product analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.